molecular formula C12H16ClNO2 B1420132 3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine CAS No. 946682-29-7

3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Cat. No.: B1420132
CAS No.: 946682-29-7
M. Wt: 241.71 g/mol
InChI Key: LQSKRGNJICEUBA-UHFFFAOYSA-N
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Description

The compound “3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine” is a complex organic molecule. It contains a phenylamine group, which is an aromatic compound containing an amine. It also has a tetrahydro-2H-pyran-2-ylmethoxy group, which is a type of ether that contains a pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the aromatic ring, the pyran ring, and the various functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amine group might be involved in acid-base reactions, while the ether group could potentially be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Heterocyclic Synthesis and Reactions

  • The synthesis and characterization of thiophene and pyran derivatives have been explored due to their potential in creating compounds with significant chemical properties. For instance, a study on the synthesis of thiophene and pyran rings through condensation reactions highlighted the versatility of these heterocycles in synthetic organic chemistry (Shen et al., 2010).
  • Research on 2-(4-Ethoxyphenyltelluromethyl)tetrahydro-2H-pyran and its derivatives demonstrated the application of these compounds in coordination chemistry, leading to the formation of complexes with metals such as Ru(II), Cu(I), and Hg(II), which are of interest for their structural and potential catalytic properties (Singh et al., 2001).

Potential Biological Activities

  • The chemical synthesis of tetrahydro-2H-pyran derivatives has been investigated for their biological activities. For example, a series of pyran-2-one and dihydrobenzofuran derivatives were isolated from Colletotrichum higginsianum, exhibiting potential herbicidal activity, which underscores the potential of structurally related compounds in agricultural applications (Masi et al., 2017).
  • Another study focused on the synthesis of 3-methyl-1H-pyrazol-5(4H)-one derivatives, exploring their antimicrobial properties. This research highlights the relevance of heterocyclic chemistry in developing new compounds with potential antibacterial applications (Chopde et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. If it shows promise as a pharmaceutical compound, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Properties

IUPAC Name

3-chloro-2-(oxan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-10-5-3-6-11(14)12(10)16-8-9-4-1-2-7-15-9/h3,5-6,9H,1-2,4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSKRGNJICEUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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